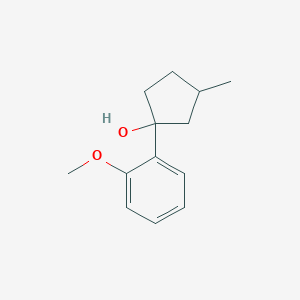
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dihydro-1,2-oxazole ring attached to a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For example, nitrile oxide generated from hydroximoyl chloride in the presence of triethylamine can react with allylic compounds or propargyl alcohol to form dihydro-1,2-oxazoles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using excess reagents, controlling reaction temperature, and employing solvent-free conditions to improve efficiency. The use of continuous flow processes may also be explored to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: The phenylethanamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated phenylethanamine derivatives.
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive oxazole ring.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Phenylethanamine derivatives: Compounds with a phenylethanamine moiety can have comparable pharmacological properties.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine is unique due to the combination of the oxazole ring and phenylethanamine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1258640-70-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H14N2O/c12-10(11-6-7-14-13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
InChI Key |
LLHIFUOYSVXZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C1C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)

![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)



